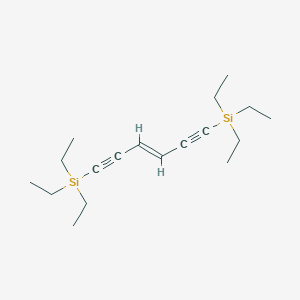

1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32Si2 |

|---|---|

Molecular Weight |

304.6 g/mol |

IUPAC Name |

triethyl-[(E)-6-triethylsilylhex-3-en-1,5-diynyl]silane |

InChI |

InChI=1S/C18H32Si2/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3/b14-13+ |

InChI Key |

NFAAVLBMWXESLY-BUHFOSPRSA-N |

Isomeric SMILES |

CC[Si](CC)(CC)C#C/C=C/C#C[Si](CC)(CC)CC |

Canonical SMILES |

CC[Si](CC)(CC)C#CC=CC#C[Si](CC)(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Bis Triethylsilyl 3 Hexen 1,5 Diyne and Analogous Silyl Enediyne Systems

Carbon-Carbon Bond Formation Strategies for Substituted Diyne Scaffolds

The creation of the substituted diyne backbone, a key structural motif in enediyne chemistry, is accomplished through powerful coupling reactions. These methods can be broadly categorized into homocoupling, where two identical molecules are joined, and cross-coupling, which unites two different fragments.

Homocoupling and Cross-Coupling Approaches to Conjugated Diynes

The synthesis of conjugated diynes, the core of the enediyne system, is frequently achieved through the dimerization of terminal alkynes or the coupling of a terminal alkyne with a haloalkyne. These transformations are often mediated by transition metal catalysts, which orchestrate the precise formation of the C(sp)-C(sp) bond.

Oxidative homocoupling represents a primary strategy for synthesizing symmetrical 1,3-diynes from terminal alkynes. This class of reactions involves a metal catalyst and an oxidant, which facilitates the coupling process.

Copper-Catalyzed Systems: The most traditional and widely used methods are copper-mediated reactions, namely the Glaser, Eglinton, and Hay couplings. wikipedia.orgorganic-chemistry.org The Glaser coupling, one of the oldest coupling reactions, typically uses a copper(I) salt like CuCl and an oxidant such as air in an ammonia (B1221849) solution. wikipedia.org A significant modification is the Hay coupling, which employs a catalytic amount of a copper(I) chloride-TMEDA (tetramethylethylenediamine) complex with oxygen from the air serving as the terminal oxidant. wikipedia.orgorganic-chemistry.org This method is versatile and has been successfully used for coupling silyl-protected alkynes. For instance, the Hay coupling of trimethylsilylacetylene (B32187) yields the corresponding 1,4-bis(trimethylsilyl)-1,3-butadiyne. wikipedia.org These copper-catalyzed methods are foundational for creating the diyne portion of molecules like 1,6-bis-(triethylsilyl)-3-hexen-1,5-diyne. Mechanistic studies suggest these reactions can proceed through a dinuclear copper(I) acetylide complex. rsc.orgresearchgate.net

Gold-Catalyzed Systems: Gold catalysis has emerged as a powerful alternative for oxidative coupling reactions. Gold catalysts can promote the efficient homocoupling of a wide range of terminal alkynes, including both aromatic and aliphatic substrates, often with high functional group tolerance. nih.gov Research has shown that gold-catalyzed oxidative coupling can proceed rapidly, attributed to the fast reductive elimination from a Au(III) intermediate. nih.gov This reactivity has been harnessed for challenging macrocyclizations to form cyclic conjugated diynes. nih.gov Notably, unreactive aryltrimethylsilanes have been successfully used as coupling partners in gold-catalyzed oxidative reactions, which proceeds without the need for fluoride (B91410) or base activation, and reduces homocoupling byproducts. nih.gov

Palladium-Catalyzed Systems: Palladium complexes, often in conjunction with other metals, are also effective for the homocoupling of terminal alkynes. researchgate.net Palladium-catalyzed aerobic homocoupling provides an efficient route to symmetrical diynes. rsc.org For example, a Pd/C-CuI catalyzed system can achieve the homocoupling of terminal alkynes with a very low loading of the catalyst and using molecular oxygen as the oxidant, avoiding the need for phosphine (B1218219) ligands and bases.

The following table summarizes representative findings for these catalytic systems.

Table 1: Comparison of Catalytic Systems for Oxidative Homocoupling of Alkynes| Catalyst System | Typical Reagents | Key Advantages | Relevant Findings |

|---|---|---|---|

| Copper (Glaser-Hay) | CuCl, TMEDA, O₂ (air) | Cost-effective, well-established, versatile solvents. organic-chemistry.org | Used to couple silyl-protected diethynyl arenes and trimethylsilylacetylene. wikipedia.orgrsc.org |

| Gold | [(n-Bu)₄N]⁺[Cl-Au-Cl]⁻, Oxidant | Fast reaction rates, high functional group tolerance, effective for challenging substrates. nih.gov | Enables coupling of aryltrimethylsilanes without activators and is effective for macrocyclization. nih.govnih.gov |

| Palladium | Pd(II) complexes, often with Cu(I) cocatalyst, Oxidant | High activity, can operate in aqueous media, low catalyst loading possible. researchgate.net | Pd/C-CuI system works under aerobic conditions without ligands or base. organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of unsymmetrical diynes and for assembling the complete enediyne framework from vinyl and alkynyl precursors.

The Sonogashira coupling is a cornerstone reaction in this field, forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. collectionscanada.gc.ca The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. collectionscanada.gc.ca Its mild reaction conditions make it suitable for the synthesis of complex molecules, including enediynes. nih.gov The synthesis of 1-aryl-6-(3,4,5-trimethoxyphenyl)-3(Z)-hexen-1,5-diynes, for example, utilizes Sonogashira coupling to connect aryl halides with alkynyl components, demonstrating its power in constructing complex enediyne structures. nih.gov

Beyond the classic Sonogashira protocol, other palladium-catalyzed methods have been developed. For instance, tandem cyclization/Suzuki coupling reactions of 1,6-enynes provide a route to stereodefined cyclic compounds. oregonstate.edu Furthermore, palladium catalysis can achieve the coupling of 2-silylaryl bromides with alkynes, showcasing the versatility of these systems in reactions involving organosilicon compounds. mdpi.com

The table below presents selected research findings on the application of palladium-catalyzed cross-coupling for enediyne synthesis.

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions for Enediyne Synthesis| Reaction Name | Substrates | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Vinyl Halide | Pd(PPh₃)₄, CuI, Amine Base | Aryl/Vinyl-substituted Enediyne | Mild conditions, high functional group tolerance. nih.gov |

| Tandem Cyclization/Suzuki Coupling | 1,6-Enyne, Arylboronic Acid | Pd(0) catalyst | α-Arylmethylene-γ-butyrolactones | Forms cyclic structures with stereodefined exocyclic double bonds. oregonstate.edu |

| Intermolecular Enyne Coupling | Alkyne, Alkene | Pd(OAc)₂, Ligand | Carbo- and Heterocycles | Involves acetoxypalladation of the alkyne followed by alkene insertion. collectionscanada.gc.ca |

Stereoselective Assembly of Enediyne Units

A novel and powerful strategy for the stereocontrolled synthesis of alkenes is the Carbenoid Eliminative Cross-Coupling (CEXC) reaction. nih.gov This methodology provides a connective approach that is both stereospecific and regiospecific. The CEXC mechanism involves three key steps:

Ate-complex formation: An sp³-hybridized carbenoid (e.g., a lithiated carbamate) combines with a second carbenoid partner (e.g., an α-carbamoyloxyalkyl boronate). nih.gov

1,2-metallate rearrangement: The ate-complex undergoes rearrangement. nih.gov

β-elimination: The final alkene product is formed via an elimination step. nih.gov

The stereochemical outcome of the CEXC reaction is precisely controlled by two factors: the stereochemical pairing of the carbenoids (either a "like" pair, such as (R)+(R), or an "unlike" pair, such as (S)+(R)) and the type of elimination process employed (either a thermal syn-elimination or a base-mediated anti-elimination). nih.gov While this method has been demonstrated for synthesizing polyfunctional styrenes and conjugated dienes, its principles are directly applicable to the stereodefined construction of the enediyne linkage. By selecting the appropriate chiral carbenoid precursors and elimination conditions, it is theoretically possible to assemble the central double bond of a silyl-enediyne with high stereochemical fidelity.

More conventional methods for controlling the (E)/(Z) geometry of the hexene-diyne linkage often rely on stereoselective reduction of a diyne precursor or stereospecific cross-coupling reactions.

For the synthesis of the (Z)-isomer , a common approach is the partial reduction of a conjugated 1,3,5-hexatriyne. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used for the syn-hydrogenation of alkynes to yield cis-(Z)-alkenes. Applying this to a 1,6-disilyl-1,3,5-hexatriyne precursor would selectively reduce the central triple bond to afford the (Z)-3-hexen-1,5-diyne core. Another powerful method involves the stereoselective synthesis of (Z,Z)-dienes from the reaction of selenium-centered nucleophiles with 3-(trimethylsilyl)-2-propynamides, which proceeds with high regio- and stereoselectivity. acs.org Syntheses of potent antitumor agents like 1-aryl-6-(3,4,5-trimethoxyphenyl)-3(Z)-hexen-1,5-diynes have been explicitly developed to yield the (Z)-isomer, highlighting the importance of this configuration. nih.gov

For the synthesis of the (E)-isomer , one can employ dissolving metal reduction (e.g., sodium in liquid ammonia), which typically results in the anti-reduction of alkynes to trans-(E)-alkenes. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to construct the (E)-alkene bond stereoselectively. For example, the reaction of an (E)-1,2-dihaloethene with two equivalents of a silyl-alkynylmetal reagent can forge the (E)-enediyne scaffold. The stereocontrolled synthesis of polyenes has been achieved using building blocks like 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076) in a series of Heck and Suzuki-Miyaura reactions, demonstrating how specific geometries can be built into a molecule. Research on the reactivity of both (E)- and (Z)-1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diyne underscores the accessibility and distinct nature of both isomers.

Silyl (B83357) Group Chemistry in Directed Synthesis

The utility of silyl groups in the synthesis of complex molecules like this compound extends beyond simple end-capping. These substituents play a pivotal role in directing the course of chemical reactions, offering both protection of reactive functionalities and control over the stereochemistry and regiochemistry of newly formed bonds.

Implementation of Silyl Protection and Deprotection Techniques

Silyl ethers are widely employed as protecting groups for alcohols due to their ease of installation and removal under specific conditions. libretexts.org In the context of synthesizing enediyne systems, terminal alkynes are often protected as silylalkynes. This protection strategy is essential for preventing unwanted side reactions of the acidic acetylenic proton during subsequent synthetic transformations.

The choice of the silyl group is critical and is often dictated by the reaction conditions that will be employed later in the synthesis. Common silylating agents include silyl chlorides (like triethylsilyl chloride) and silyl triflates, which react with terminal alkynes in the presence of a suitable base to afford the corresponding silylated alkyne.

Table 1: Common Silylating Agents and Deprotection Conditions

| Silyl Group | Silylating Agent | Common Deprotection Reagents |

| Trimethylsilyl (B98337) (TMS) | Trimethylsilyl chloride (TMSCl) | K₂CO₃/MeOH, TBAF, mild acid |

| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | TBAF, HF-Pyridine, stronger acid |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | TBAF, HF-Pyridine, strong acid |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | TBAF, HF-Pyridine |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBAF, HF-Pyridine |

The deprotection of the silyl groups is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. The lability of the silyl group is dependent on the steric bulk of the substituents on the silicon atom. For instance, the triethylsilyl group is more robust than the trimethylsilyl group and requires more stringent conditions for its removal. This differential stability allows for selective deprotection strategies in molecules containing multiple, different silyl protecting groups.

Stereochemical and Regiochemical Directing Effects of Silyl Substituents

The steric and electronic properties of silyl substituents can significantly influence the stereochemical and regiochemical outcomes of reactions involving the enediyne scaffold. The bulky nature of the triethylsilyl groups in this compound can direct the approach of reagents to the less hindered face of the molecule, thereby controlling the stereochemistry of additions to the double or triple bonds.

In reactions such as hydroboration or hydrometallation, the regioselectivity is often governed by the electronic effects of the silyl group. The silicon atom can stabilize a β-carbocation or a partial positive charge, influencing where the incoming electrophile and nucleophile will add across a triple bond. For example, in the 1,1-organoboration of alkynylsilanes, the boron atom adds to the carbon atom bearing the silyl group. researchgate.net

Furthermore, the presence of silyl groups can influence the geometry of the double bond formed during the synthesis of the enediyne. Depending on the synthetic route, the steric repulsion between the silyl groups and other substituents can favor the formation of either the (E)- or (Z)-isomer. For example, studies on related 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes have shown that both (E)- and (Z)-isomers can be synthesized and their reactivity studied. researchgate.net

Table 2: Influence of Silyl Groups on Reaction Outcomes

| Reaction Type | Influence of Silyl Group | Example Outcome |

| Electrophilic Addition | Directs incoming electrophile to the α-carbon of the alkyne. | Regioselective addition. |

| Cycloaddition | Steric bulk can influence the facial selectivity of the approach of the dienophile/dipole. | Diastereoselective product formation. |

| Metal-catalyzed cross-coupling | Can affect the rate and selectivity of the coupling reaction. | Control over product distribution. |

The strategic use of silyl substituents is a powerful tool in the synthesis of complex enediyne systems, enabling chemists to achieve high levels of control over the molecular architecture and reactivity.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,6 Bis Triethylsilyl 3 Hexen 1,5 Diyne Analogs

Fundamental Reaction Pathways of Enediyne Functionalities

The reactivity of the enediyne core is dominated by the chemistry of its carbon-carbon triple bonds, which can undergo a variety of transformations.

The triple bonds of alkynes, rich in electron density, are susceptible to attack by electrophiles. libretexts.orgchemistrysteps.com However, they are generally less reactive than the double bonds of alkenes. libretexts.orgic.ac.uk This reduced reactivity is attributed to the greater s-character of the sp-hybridized carbons, which hold the π-electrons more tightly, and the formation of a high-energy vinyl cation intermediate upon protonation. chemistrysteps.com

The mechanism of electrophilic addition to an alkyne typically proceeds through a step-wise pathway involving the formation of a carbocation intermediate. chemistrysteps.com For unsymmetrical alkynes, the regioselectivity of the addition follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the more stable carbocation. libretexts.orgchemistrysteps.com In the context of 1,6-bis-(triethylsilyl)-3-hexen-1,5-diyne analogs, the silicon-carbon bond can influence the regioselectivity of these additions through the β-silicon effect, which stabilizes a positive charge on the carbon atom beta to the silicon atom. nih.gov

Research on the reactivity of (E)- and (Z)-1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diyne has provided specific insights into the behavior of these silyl-substituted enediynes. nih.gov These studies form the basis for understanding the reactivity of the triethylsilyl analog.

Transition metal catalysis offers a powerful toolkit for the functionalization of conjugated diynes, enabling the construction of complex molecular architectures. nih.govresearchgate.net A wide range of metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze diverse transformations of alkynes and diynes. nih.govacs.orgresearchgate.net These reactions include couplings, cycloadditions, and hydroelementation processes. nih.govresearchgate.netrsc.org

In such reactions, the transition metal can coordinate to the π-system of the alkyne, activating it towards further reaction. nih.gov The specific outcome of the reaction is highly dependent on the choice of metal, ligands, and reaction conditions, which allows for the control of regio- and stereoselectivity. nih.govnih.gov For conjugated diynes, the presence of two triple bonds presents opportunities for selective mono- or bis-functionalization, as well as for cyclization reactions to form carbocyclic and heterocyclic systems. acs.orgresearchgate.net Gold- and copper-catalyzed oxidative cyclizations of diynes, for instance, can lead to the formation of various nitrogen-containing heterocycles. researchgate.net

Organometallic Reactivity and Hydroelementation Processes

Hydroelementation, the addition of an E-H bond across a carbon-carbon multiple bond, is a fundamental transformation in organic synthesis. rsc.org For diynes, this process can lead to a variety of products, including enynes, dienes, and cyclic compounds, depending on the reaction conditions and catalytic system used. rsc.org

The reaction of boranes with alkynes, known as hydroboration or organoboration, is a versatile method for the synthesis of organoboron compounds. researchgate.net Studies on silyl-substituted hexa-3-ene-1,5-diynes have revealed unique reactivity patterns with various organoboranes. nih.gov

The reaction of (E)- and (Z)-1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diyne with triethylborane proceeds via a 1,1-ethylboration mechanism. nih.gov In this process, one ethyl group and the boron atom add to the same carbon of the alkyne. The stoichiometry of the reaction depends on the stereochemistry of the starting enediyne. The (E)-isomer reacts with either one or two equivalents of triethylborane, while the (Z)-isomer only forms the 1:1 adduct. nih.gov

The reaction with triallylborane is more complex, with competition observed between 1,1-allylboration and 1,2-allylboration pathways. nih.gov Similar to the reaction with triethylborane, the (Z)-isomer only reacts with one equivalent of triallylborane. nih.gov In the case of 1-boraadamantane, 1,1-organoboration occurs at either one or both of the alkyne functionalities. nih.gov

The following table summarizes the observed reactivity of (E)- and (Z)-1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diyne with different boranes.

| Borane (B79455) | (E)-Isomer Reactivity | (Z)-Isomer Reactivity | Predominant Reaction Type |

|---|---|---|---|

| Triethylborane | 1:1 and 1:2 adducts formed | Only 1:1 adduct formed | 1,1-Ethylboration |

| Triallylborane | Complex mixture, reacts with >1 equivalent | Only 1:1 adduct formed | Competition between 1,1- and 1,2-Allylboration |

| 1-Boraadamantane | 1:1 and 1:2 adducts formed | 1:1 and 1:2 adducts formed | 1,1-Organoboration |

The initial products of organoboration reactions of silyl-substituted hexene-diynes can undergo further transformations to yield complex cyclic and bicyclic structures containing boron. nih.gov For example, the primary products from the reaction of (Z)-1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diyne with 1-boraadamantane can rearrange upon heating. nih.gov This rearrangement, proceeding through a deorganoboration-organoboration sequence, leads to the formation of a tetracyclic compound featuring an exocyclic allenylidene group. nih.gov

Furthermore, the 1:2 reaction product of the (E)-isomer with 1-boraadamantane rearranges to form a 6,8-dibora-bicyclo[2.2.2]oct-2-ene derivative. nih.gov The formation of such boron-containing heterocycles highlights the potential of these reactions in the synthesis of novel molecular frameworks with potential applications in materials science and medicinal chemistry. researchgate.netaablocks.comnih.gov

Hydrosilylation and Related Silicon-Element Additions

The hydrosilylation of enediynes, including silyl-substituted analogs, offers a versatile route to functionalized vinylsilanes and other organosilicon compounds. The presence of both alkene and alkyne moieties in the this compound framework allows for complex and potentially selective reactions. The reactivity is highly dependent on the catalyst system employed, with platinum, rhodium, and ruthenium complexes being common choices.

The hydrosilylation of unsymmetrical internal alkynes often presents challenges in terms of regio- and stereoselectivity. However, with enyne systems, catalyst control can allow for the precise installation of silyl (B83357) groups at various positions of the resulting 1,3-diene products. For instance, platinum-catalytic systems have been shown to favor the formation of α- and γ-silylation products in the hydrosilylation of enynoates, while ruthenium catalysts can direct the reaction towards β-silylation products.

A study on the hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a close analog, demonstrated that platinum and rhodium catalysts can mediate the stepwise addition of hydrosilanes. The initial product is typically the 2-silyl-1,4-bis(trimethylsilyl)but-1-en-3-yne, and further reaction can lead to 1,3-disilyl-1,4-bis(trimethylsilyl)buta-1,2-dienes. The choice of silane is also crucial; for example, with a bulky silane like triisopropylsilane, the reaction with 1,4-bis(trimethylsilyl)buta-1,3-diyne tends to stop at the mono-addition stage, yielding the enyne product.

Table 1: Catalyst-Dependent Regioselectivity in the Hydrosilylation of Enynoates

| Catalyst System | Predominant Silylation Position |

| Platinum-based | α and γ |

| Ruthenium-based | β |

Carbonylative Cyclization Reactions Involving Organosilanes

Carbonylative cyclization reactions of enediynes in the presence of organosilanes represent a powerful method for the construction of complex polycyclic structures. Rhodium complexes have been found to be particularly effective in catalyzing such transformations. A notable example is the silicon-initiated cascade carbonylative carbotricyclization (CO-SiCaT) of enediynes. nih.gov

In this process, the reaction of an enediyne with a hydrosilane, catalyzed by a rhodium complex under an atmosphere of carbon monoxide, can lead to the formation of fused 5-7-5 tricyclic ring systems. nih.gov The proposed mechanism for this transformation begins with the insertion of a terminal alkyne moiety into the Si-[Rh] bond of a hydrosilane-rhodium oxidative adduct. This is followed by a series of carbocyclization and isomerization steps, ultimately leading to the fused polycyclic product. nih.gov

For example, the reaction of dodec-11-ene-1,6-diynes with PhMe2SiH in the presence of a rhodium catalyst under ambient pressure of CO affords fused 5-7-5 ring products. nih.gov The efficiency of this reaction can be influenced by the concentration of the hydrosilane, with optimal results often achieved at lower concentrations. nih.gov

Table 2: Representative Rhodium-Catalyzed Carbonylative Cyclization of Enediynes

| Enediyne Substrate | Hydrosilane | Catalyst | Product |

| Dodec-11-ene-1,6-diyne | PhMe2SiH | Rh(acac)(CO)2 | Fused 5-7-5 tricyclic ketone |

Intramolecular Cyclization and Pericyclic Cascade Reactions

Intramolecular cyclizations of enediynes are of fundamental importance, with the Bergman cyclization being the most prominent example. These reactions lead to the formation of highly reactive diradical intermediates, which can have significant applications, for instance, in the design of antitumor agents.

Bergman Cyclization Pathways and Diradical Intermediates

The Bergman cyclization is a thermally or photochemically induced rearrangement of an enediyne to a p-benzyne diradical. organic-chemistry.orgwikipedia.org This reactive intermediate can then abstract hydrogen atoms from a suitable donor to form an aromatic ring. organic-chemistry.orgwikipedia.org The facility of the Bergman cyclization is influenced by several factors, including the distance between the acetylenic carbons, the strain of the enediyne-containing ring system, and the electronic nature of the substituents. organic-chemistry.org

Thermal Induction: The thermal Bergman cyclization typically requires high temperatures, often around 200°C, to overcome the activation energy barrier. organic-chemistry.org However, incorporating the enediyne moiety into a strained ring system, such as a 10-membered ring, can significantly lower the reaction temperature to as low as 37°C. wikipedia.org

Photochemical Induction: The Bergman cyclization can also be initiated by photochemical means. organic-chemistry.org Photoexcitation of the enediyne can lead to the formation of the diradical intermediate. The efficiency of the photochemical cyclization can be dependent on the specific structure of the enediyne. For instance, in a study of novel 10-membered pyrimidine enediynes, an enediynol was found to readily cyclize both thermally and photochemically, while the corresponding enediynone only showed efficient thermal cyclization.

Metal-Catalyzed Induction: Transition metal complexes can catalyze the Bergman cyclization, often allowing the reaction to proceed at lower temperatures. researchgate.net The metal center can interact with the enediyne moiety, lowering the activation barrier for cyclization. Gold(I) catalysis, for example, has been shown to promote the Bergman cyclization of cis-enediynes by favoring a zwitterionic mechanism over the classical diradical pathway. researchgate.net

The rate of Bergman cyclization can be significantly influenced by chelation. By designing enediynyl ligands that can coordinate to a metal center, the geometry of the enediyne can be constrained in a conformation that is closer to the transition state for cyclization. This pre-organization lowers the activation energy and accelerates the cycloaromatization. A review on this topic highlights various strategies for the synthesis of such enediynyl ligands and their reactivity upon metal chelation.

The formation of radical anions of enediynes can dramatically accelerate their cyclization. One-electron reduction of enediynes can lead to radical-anionic cyclizations that are significantly faster than their thermal counterparts. This acceleration is particularly pronounced for benzannelated enediynes. Theoretical studies have suggested that these reductive cyclizations can proceed readily under ambient conditions. The effect of remote substituents on the rate of these radical-anionic reactions is often opposite to their effect on the thermal cycloaromatization.

Hopf Cyclization of Enediyne Systems

The Hopf cyclization is a thermally allowed 6π-electrocyclization reaction that transforms cis-hexa-1,3-diene-5-ynes into aromatic compounds. nih.govescholarship.org This reaction proceeds through two subsequent hydrogen shifts involving a highly strained cyclohexa-1,2,4-triene intermediate. nih.gov While it is a powerful tool in organic synthesis, its application has been historically limited by the very high reaction barrier required. nih.govresearchgate.netacs.org The rate-determining step is not the initial 6π-electrocyclization but the subsequent 1,2-hydrogen shift. nih.gov

Conformational Pre-organization and Aromatic Product Formation

Once the appropriate conformation is achieved, the electrocyclization proceeds, followed by a sequence of hydrogen shifts to yield a stable aromatic product. For instance, (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, an analog of the title compound, undergoes two sequential Hopf cyclizations. The first cyclization yields a naphthalene derivative, which then undergoes a second cyclization to form a chrysene core, demonstrating the reaction's utility in synthesizing polycyclic aromatic hydrocarbons. researchgate.netacs.org

| Starting Enediyne Analog | Intermediate Product | Final Aromatic Product | Conditions |

| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Naphthalene derivative | Chrysene derivative | Thermal, Surface-mediated on Au(111) |

| cis-hexa-1,3-diene-5-yne | Cyclohexa-1,2,4-triene | Benzene | High-temperature, thermal |

Surface-Mediated Catalysis in Cyclization Efficiency and Rate Acceleration

Recent research has demonstrated that the significant energy barrier of the Hopf cyclization can be dramatically lowered through surface-mediated catalysis. nih.gov Specifically, studies utilizing a gold surface, Au(111), have shown that the reaction barrier can be reduced by nearly half. nih.govescholarship.orgnih.gov This acceleration is achieved through the direct involvement of gold atoms from the surface in the reaction mechanism. researchgate.netacs.org

Using scanning tunneling microscopy (STM) and noncontact atomic force microscopy (nc-AFM), the on-surface reaction of enediyne analogs can be monitored. For (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on Au(111), the first cyclization to the naphthalene derivative occurs at temperatures as low as 130 °C, with the second cyclization to chrysene completing by approximately 190 °C. escholarship.orgacs.org Density functional theory (DFT) calculations confirm that the formation of a gold-carbon bond is essential for lowering the reaction barrier, effectively switching the mechanism from a high-barrier 6π-electrocyclization to a lower-barrier gold-catalyzed cyclization. escholarship.orgacs.org This surface-mediated approach not only enhances the reaction rate and efficiency but also opens pathways for the synthesis of novel materials like graphene nanoribbons at moderate temperatures. researchgate.netnih.gov

| Enediyne Analog | Surface | First Cyclization Temp. | Second Cyclization Temp. | Key Finding |

| (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne | Au(111) | < 160 °C | 160-200 °C | Reaction barrier is nearly halved due to Au atom involvement. nih.govacs.org |

| (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne | Au(111) | Moderate Temperatures | Moderate Temperatures | Enables synthesis of graphene nanoribbons via Ullmann coupling followed by Hopf cyclization. escholarship.orgresearchgate.net |

Cycloaddition and Annulation Reactions for Heterocycle Synthesis

The diyne functionality within this compound and its analogs serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds through cycloaddition and annulation reactions.

Diverse Heterocyclic Systems from Diyne Precursors (e.g., Pyrroles, Furans, Thiophenes, Benzotriazoles)

The carbon framework of diynes is readily incorporated into various five-membered heterocyclic rings.

Pyrroles : Substituted pyrroles can be synthesized from diyne precursors through various catalytic methods. One approach involves the reaction of 1,3-diynes with amines or other nitrogen sources. nih.gov For example, a gold(I)-catalyzed hydroamination of 1,3-diynes provides access to 2,5-disubstituted pyrroles. organic-chemistry.org Another strategy is the condensation of 1,4-dicarbonyl compounds, which can be derived from diynes, with primary amines in what is known as the Paal-Knorr pyrrole synthesis. wikipedia.orgpharmaguideline.com

Furans : The synthesis of furans from diynes can be achieved through methods like the gold-catalyzed hydration of 1,3-diynes. organic-chemistry.org The Paal-Knorr synthesis is also applicable for furans, involving the acid-catalyzed dehydration of 1,4-diketones. wikipedia.orgpharmaguideline.com

Thiophenes : Diyne systems are excellent starting materials for thiophenes. A common method involves the reaction of 1,3-diynes with a sulfur source, such as sodium hydrosulfide or elemental sulfur, to construct the thiophene ring. nih.govnih.govorganic-chemistry.org The Paal-Knorr synthesis can be adapted for thiophenes by heating 1,4-dicarbonyls with sulfurizing agents like phosphorus pentasulfide. wikipedia.orgpharmaguideline.com

Benzotriazoles : While not a direct cyclization of the diyne itself, the alkyne moieties can be used to generate benzyne intermediates. These highly reactive species can then undergo a [3+2] cycloaddition with azides to afford a wide variety of substituted and functionalized benzotriazoles under mild conditions. nih.govorganic-chemistry.orgnih.gov This method is considered a form of "click chemistry" due to its efficiency and broad scope. organic-chemistry.orgnih.gov

| Heterocycle | Diyne-Related Synthetic Strategy | Key Reagents |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl, Primary Amine/Ammonia (B1221849) pharmaguideline.com |

| Furan | Gold-Catalyzed Hydration | 1,3-Diyne, H₂O, Au(I) catalyst organic-chemistry.org |

| Thiophene | Sulfur Heterocyclization | 1,3-Diyne, Sodium Hydrosulfide nih.gov |

| Benzotriazole | Benzyne [3+2] Cycloaddition | Benzyne Precursor, Azide nih.govorganic-chemistry.org |

Anionic and Radical Initiated Cyclizations

The reactivity of enediyne systems can be triggered by anionic or radical initiators, leading to unique cyclization pathways.

Anionic Cyclizations : Under reductive conditions, the cyclization of enediynes becomes feasible by generating a product with a Hückel number of π-electrons. nih.gov For instance, cross-conjugated enediynes, which cannot undergo a standard Bergman cycloaromatization, can be reduced to form a dianion that subsequently cyclizes to create a five-membered ring containing a cyclopentadienyl fragment. nih.gov One-electron reduction significantly accelerates both C1-C5 and C1-C6 (Bergman) cyclizations compared to their thermal counterparts. nih.gov This acceleration is particularly pronounced for benzannulated enediynes. nih.gov

Radical Initiated Cyclizations : Radical reactions are a powerful method for forming carbon-carbon and carbon-heteroatom bonds in enediyne systems. mdpi.com Radical-anionic cyclizations, initiated by one-electron reduction, are significantly accelerated relative to purely thermal reactions. nih.gov These reactions can be controlled by remote substituents, and the formation of new five- or six-membered aromatic rings contributes to the increased exothermicity of the process. nih.gov Furthermore, radical addition to the double or triple bonds of 1,6-enynes can initiate a cascade of cyclization events, leading to the formation of functionalized five-membered heterocycles like pyrrolidines. mdpi.com These reactions can be initiated using various methods, including radical initiators, transition-metal catalysis, and photoredox or electrochemical conditions. mdpi.comrsc.org

Advanced Characterization and Theoretical Approaches in 1,6 Bis Triethylsilyl 3 Hexen 1,5 Diyne Research

Computational Chemistry and Quantum Mechanical Studies

Theoretical approaches are indispensable for understanding the complex behavior of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Mechanistic Probing and Electronic Structure Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost in modeling molecular geometries and spectroscopic parameters. spectroscopyonline.com For this compound, DFT calculations are crucial for predicting its electronic structure and probing the mechanisms of its reactions. rsc.org By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), researchers can compute the molecule's optimized geometry, orbital energies, and vibrational frequencies. spectroscopyonline.com

These calculations allow for the mapping of potential energy surfaces for reactions such as cycloaromatization or organoboration, identifying transition states and reaction intermediates. rsc.org The choice of functional and basis set is critical, as it significantly influences the accuracy of the predicted properties. For instance, comparing the calculated geometric parameters and spectroscopic data with experimental values helps validate the computational model, providing a reliable foundation for further predictions. spectroscopyonline.com

Table 1: Illustrative Comparison of DFT Functionals for Geometry Optimization of this compound

| Functional/Basis Set | C≡C Bond Length (Å) | C=C Bond Length (Å) | Si-C Bond Length (Å) | Mean Absolute Deviation (Hypothetical) |

| B3LYP/6-31G(d) | 1.215 | 1.345 | 1.870 | 0.025 Å |

| M06-2X/6-311++G(d,p) | 1.209 | 1.338 | 1.862 | 0.018 Å |

| PBEPBE/def2-TZVP | 1.211 | 1.340 | 1.865 | 0.021 Å |

| CAM-B3LYP/6-311G(d,p) | 1.208 | 1.337 | 1.861 | 0.019 Å |

Note: This table is for illustrative purposes to demonstrate the type of data generated in DFT studies. Actual values would require specific computational research.

Topological Analysis of Electron Density (e.g., ELF, Catastrophe Theory) in Bond Reorganization

The Electron Localization Function (ELF) is a powerful method for analyzing chemical bonding and its changes during a reaction. labinsights.nl It provides a visual and quantitative description of electron localization in 3D space, partitioning the molecular space into regions, or "basins," that correspond to atomic cores, covalent bonds, and lone pairs. jussieu.frjussieu.fr For a molecule like this compound, which can undergo significant bond reorganization (e.g., in Bergman cyclization), ELF analysis is particularly insightful.

By calculating the ELF along a reaction coordinate, chemists can observe the continuous process of bond breaking and bond formation. labinsights.nl The analysis reveals the points at which electronic basins merge or split, corresponding to the formation of new chemical bonds. researchgate.net This method allows for a detailed understanding of the synchronicity of bond formation events and provides a clear picture of the electronic rearrangements that govern the reactivity of the enediyne core. labinsights.nlresearchgate.net

Modeling Spectroscopic and Spectroelectrochemical Properties of Conjugated Systems

Computational methods, primarily DFT and its time-dependent extension (TD-DFT), are widely used to model the spectroscopic properties of conjugated systems. spectroscopyonline.com For this compound, these calculations can predict a range of spectra, including:

Vibrational Spectra (IR and Raman): Theoretical frequency calculations help in the assignment of complex experimental spectra. spectroscopyonline.com

UV-Vis Spectra: TD-DFT can predict the energies and intensities of electronic transitions (e.g., π→π*), which are characteristic of the conjugated enediyne chromophore.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict chemical shifts (¹³C, ¹H, ²⁹Si) and coupling constants, aiding in structural elucidation.

Furthermore, these models can be extended to spectroelectrochemistry, predicting how spectroscopic signatures change upon oxidation or reduction. This is vital for understanding the behavior of the molecule in electronic devices or redox reactions.

Analysis of Charge Transfer, Electronic Effects, and Energetic Profiles of Reactions

The triethylsilyl groups in this compound exert significant electronic effects on the conjugated core. Computational analysis can quantify these effects, such as the extent of π-conjugation and the nature of the silicon-carbon bond. rsc.org In reactions, charge transfer (CT) can play a crucial role, especially in interactions with other molecules or upon photoexcitation. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

While theoretical models provide deep insights, they must be validated by experimental data. Advanced spectroscopic techniques are essential for the definitive characterization of the structure and electronic properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For silyl-substituted enediynes, multinuclear NMR is employed to gain a comprehensive understanding of the molecular structure. nih.gov Studies on the closely related 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes demonstrate that various NMR experiments are used to monitor reactions and characterize products. nih.gov

The stereochemistry of the central double bond ((E)- or (Z)-isomer) and the regiochemistry of addition reactions can be unambiguously determined. For this compound, a combination of NMR techniques would be essential for full characterization.

Table 2: Application of NMR Techniques for the Characterization of this compound and its Derivatives

| NMR Nucleus | Information Gained |

| ¹H NMR | Provides information on the number and connectivity of protons. The coupling constants between vinylic protons are diagnostic for assigning the (E) or (Z) stereochemistry of the double bond. |

| ¹³C NMR | Determines the number of unique carbon environments. Chemical shifts distinguish between sp, sp², and sp³ hybridized carbons, confirming the presence of the diyne and alkene moieties. |

| ²⁹Si NMR | Directly probes the silicon atoms. The chemical shift is sensitive to the electronic environment around the silicon, providing evidence for the integrity of the triethylsilyl groups or their transformation in a reaction. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between different nuclei. These experiments are crucial for assembling the complete molecular framework, assigning all ¹H and ¹³C signals, and confirming regiochemical outcomes in reactions. |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Conjugation Analysis

The extent of electronic conjugation in this compound is a key determinant of its molecular properties. Vibrational and electronic spectroscopy serve as powerful, non-destructive tools to probe the delocalization of π-electrons across the enediyne backbone. These techniques provide detailed insights into the molecule's structural and electronic characteristics.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, allows for the characterization of the various bond vibrations within the this compound molecule. The energies of these vibrations are sensitive to the strength and nature of the chemical bonds, offering a window into the effects of conjugation.

In conjugated systems like this enediyne, the vibrational modes of the carbon-carbon double (C=C) and triple (C≡C) bonds are of particular interest. Conjugation typically leads to a decrease in the vibrational frequencies of these bonds compared to their unconjugated counterparts. This is a direct consequence of the delocalization of π-electron density, which slightly weakens the multiple bonds, lowering the energy required to excite their vibrations.

For the trimethylsilyl (B98337) analogue, 1,6-bis(trimethylsilyl)hexa-1,5-diyne-3-ene, which serves as a close model, specific vibrational frequencies have been reported. While detailed spectral data for the triethylsilyl derivative is not extensively published, the vibrational characteristics are expected to be very similar, with minor shifts attributable to the differing alkyl groups on the silicon atom.

Key Vibrational Modes and Expected Frequencies:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Conjugation Analysis |

| C≡C Stretch | 2100 - 2200 | The position and intensity of this peak are indicative of the electronic environment of the alkyne. Conjugation lowers this frequency from the typical ~2250 cm⁻¹ for an isolated triple bond. |

| C=C Stretch | 1600 - 1650 | The frequency of the central double bond is sensitive to the degree of π-electron delocalization along the enediyne chain. |

| =C-H Bending | 950 - 1000 | For the trans isomer, a characteristic out-of-plane bending vibration is expected in this region. |

| Si-C Stretch | 600 - 800 | Vibrations associated with the triethylsilyl groups. |

This table presents expected frequency ranges based on data for analogous compounds and general principles of vibrational spectroscopy.

Raman spectroscopy is particularly valuable for studying the symmetrical vibrations of the C=C and C≡C bonds in the conjugated backbone. Due to the polarizability changes associated with these vibrations, they often give rise to strong signals in the Raman spectrum, complementing the information obtained from IR spectroscopy.

Electronic (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is a primary technique for investigating the electronic structure of conjugated molecules. The absorption of ultraviolet or visible light promotes electrons from lower-energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher-energy ones (typically the lowest unoccupied molecular orbital, LUMO). The energy of this transition is directly related to the extent of conjugation.

For this compound, the conjugated enediyne system constitutes the chromophore responsible for its characteristic UV-Vis absorption. Increased conjugation generally leads to a smaller HOMO-LUMO gap, resulting in the absorption of longer wavelengths of light (a bathochromic or red shift).

Studies on closely related cross-conjugated systems based on an (E)-hexa-3-en-1,5-diyne skeleton have provided valuable insights into the electronic absorption properties. nih.gov These studies demonstrate that the absorption maxima can be tuned by altering the substituents on the enediyne backbone. While the triethylsilyl groups are not as electronically active as the aryl groups in the cited study, their influence on the electronic structure is still significant.

The UV-Vis spectrum of a typical silyl-substituted enediyne would be expected to show a strong absorption band corresponding to the π → π* transition of the conjugated system. The position of this absorption maximum (λmax) provides a quantitative measure of the electronic conjugation.

Illustrative UV-Vis Absorption Data for a Related Enediyne System:

| Compound | λmax (nm) | Solvent |

| (E)-4,4'-(hexa-3-en-1,5-diyne-3,4-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) derivative with triisopropylsilyl groups | ~400 | Dichloromethane |

This data is for a more complex, cross-conjugated system but illustrates the region of absorption for enediyne chromophores. Data adapted from a study on related cross-conjugated systems. nih.gov

Theoretical calculations, often employed in conjunction with experimental spectroscopy, can further elucidate the nature of the electronic transitions and the molecular orbitals involved. These computational approaches help to assign the observed spectral features to specific electronic excitations within the molecule.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation (Category 2A) .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation meets OSHA standards .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation and autoignition .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to test variables: catalyst loading (5–10 mol%), temperature (60–80°C), and solvent polarity (THF vs. toluene). Measure yield via GC-MS .

- Kinetic Analysis : Use in-situ FTIR to monitor alkyne coupling reactions and identify rate-limiting steps. Adjust stoichiometry of triethylsilyl chloride to control side reactions .

- Purification : Employ flash chromatography with hexane/ethyl acetate (95:5) to isolate the product, avoiding silica gel degradation of silyl groups .

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- NMR Analysis : Use ¹H/¹³C NMR in CDCl₃ to confirm conjugation of the ene-diyne system. Triethylsilyl peaks appear at δ 0.5–1.0 ppm (¹H) and δ 5–10 ppm (¹³C) .

- IR Spectroscopy : Detect alkyne C≡C stretches near 2100–2260 cm⁻¹ and Si-C bonds at ~1250 cm⁻¹. Compare with computed spectra (DFT/B3LYP) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. observed reactivity of the ene-diyne system?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states for [2+2] cycloadditions or Sonogashira couplings. Compare activation energies with experimental yields .

- Machine Learning : Train models on existing alkyne reactivity datasets to predict optimal catalysts (e.g., Pd vs. Cu). Validate predictions via automated high-throughput screening .

- Contradiction Analysis : If DFT predicts exergonic reactions but experiments show low conversion, assess solvent effects (SMD solvation model) or steric hindrance from triethylsilyl groups .

Q. What experimental strategies address discrepancies in thermal stability data under varying catalytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under N₂ (10°C/min) to compare decomposition onset temperatures (T₀) with literature. Use Kissinger analysis to calculate activation energy (Eₐ) .

- In-Situ Raman Spectroscopy : Monitor bond cleavage (C≡C vs. Si-C) during heating. Correlate with DSC exotherms to identify decomposition pathways .

- Catalyst Screening : Test Pd/C, Ni(0), or Grubbs catalysts in cross-metathesis. Use DOE (Design of Experiments) to optimize temperature and ligand ratios .

Q. How do steric and electronic effects of triethylsilyl groups influence regioselectivity in Diels-Alder reactions?

- Methodological Answer :

- Steric Maps : Generate 3D electrostatic potential maps (Avogadro) to visualize steric bulk. Compare with X-ray crystallography data of adducts .

- Kinetic Isotope Effects (KIE) : Use deuterated dienophiles to probe electronic effects. A KIE >1 indicates charge-transfer transition states .

- Computational Docking : Simulate diene-diyne interactions in AutoDock Vina. Rank binding affinities to predict endo/exo selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.